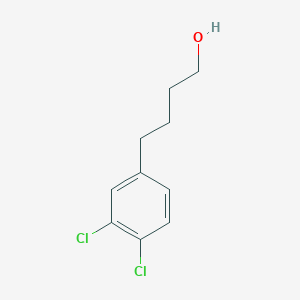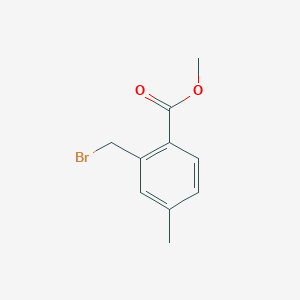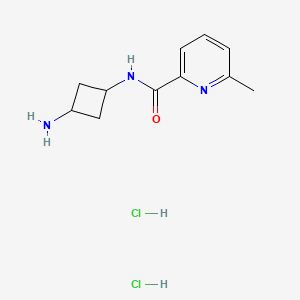
N-(3-氨基环丁基)-6-甲基吡啶-2-甲酰胺二盐酸盐
描述
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride (NACBD), also known as NAC-6-methylpyridine-2-carboxamide dihydrochloride, is a novel cyclobutyl amine derivative of pyridine-2-carboxamide. It was first synthesized in 2017 by researchers from the University of Toronto, Canada and is currently being studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. NACBD has been shown to possess a wide range of biochemical and physiological effects, and its unique structure and properties make it a promising candidate for further study.
科学研究应用
杂环合成
该化合物用于合成杂环化合物,杂环化合物是许多天然产物和药物的核心结构。 该过程涉及通过亚磺酰胺进行不对称合成,从而可以合成各种结构不同的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物 .
手性助剂应用
它用作胺及其衍生物立体选择性合成中的手性助剂。 手性助剂对于在复杂的生物活性有机分子中实现所需的立体化学至关重要 .
治疗剂的开发
该化合物的结构特征与许多具有治疗价值的框架一致。 它在药物开发中的应用意义重大,特别是在创建可以与生物靶标相互作用的小分子药物方面 .
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to efflux pumps such as AcrA and AcrB in E. coli, which are involved in antimicrobial resistance . The nature of these interactions includes binding to the periplasmic adapter protein AcrA and the efflux pump AcrB, which can enhance the efficacy of antibiotics by preventing the efflux of these drugs from bacterial cells .
Cellular Effects
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the balance between excitation and inhibition in neurons by acting as a neuromediator . This compound can modulate neurotransmission, thereby affecting cellular energy metabolism and gene expression related to neuronal functions .
Molecular Mechanism
The molecular mechanism of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to form colloidal aggregates that bind to efflux pumps, thereby inhibiting their function . This inhibition can lead to an increase in the intracellular concentration of antibiotics, enhancing their antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular functions .
Dosage Effects in Animal Models
The effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and lipid metabolism . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one of the pathways influenced by this compound .
Transport and Distribution
The transport and distribution of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. It has been shown to bind to efflux pumps, which play a role in its distribution within bacterial cells . This binding can affect the localization and accumulation of the compound, influencing its overall efficacy .
Subcellular Localization
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9;;/h2-4,8-9H,5-6,12H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKXUBHRCQVWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
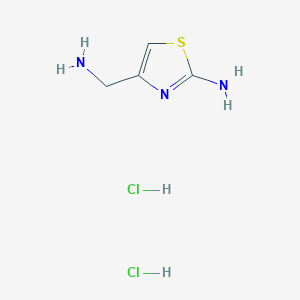
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
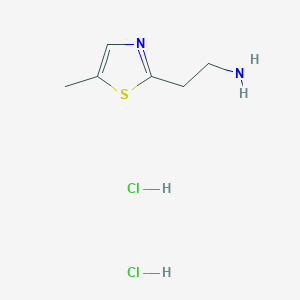


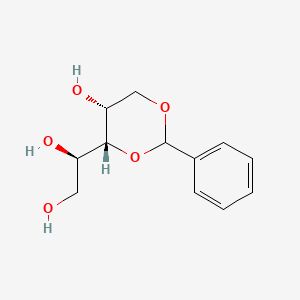
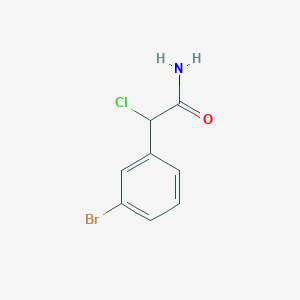

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
